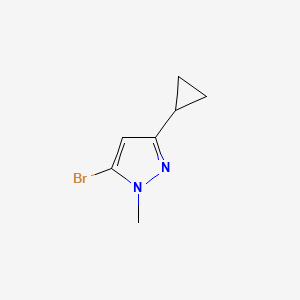

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-cyclopropyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROZTSKAVSCYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785570-49-1 | |

| Record name | 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs.[1] Its inherent physicochemical properties and versatile synthetic handles have made it a cornerstone in the design of targeted therapies. Within this esteemed class of heterocycles, 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its synthesis, reactivity, and strategic application in medicinal chemistry, with a focus on enabling the rapid generation of diverse compound libraries for the discovery of novel therapeutics.

The unique combination of a reactive bromine atom at the 5-position, a metabolically robust cyclopropyl group at the 3-position, and a modulating methyl group on the pyrazole nitrogen bestows this molecule with a desirable profile for drug design. The bromine atom serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[1] The cyclopropyl moiety often enhances metabolic stability and can impart favorable conformational constraints, leading to improved potency and selectivity. This guide will delve into the practical aspects of utilizing this building block, providing detailed protocols and insights to empower medicinal chemists in their quest for next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a medicinal chemistry campaign. The key properties of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | PubChem[2] |

| Molecular Weight | 201.07 g/mol | PubChem[2] |

| CAS Number | 1785570-49-1 | Fluorochem[3] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Predicted logP | 1.8 | PubChem[2] |

| Canonical SMILES | CN1C(=CC(=N1)C2CC2)Br | PubChem[2] |

| InChI Key | DROZTSKAVSCYAX-UHFFFAOYSA-N | PubChem[2] |

The predicted lipophilicity (logP) of 1.8 suggests that this building block is situated in a favorable region of chemical space for drug discovery, balancing solubility and permeability.

Synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole: A Practical Approach

The synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole can be efficiently achieved through a two-step sequence starting from readily available materials. The general strategy involves the initial construction of the 3-cyclopropyl-1-methyl-1H-pyrazole core, followed by a regioselective bromination at the 5-position.

Step 1: Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole

The pyrazole core can be constructed via the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[4][5] A common and efficient method involves the reaction of 1-cyclopropyl-1,3-butanedione with methylhydrazine sulfate in the presence of a base.

Caption: Synthesis of the 3-cyclopropyl-1-methyl-1H-pyrazole precursor.

Experimental Protocol:

-

To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add methylhydrazine sulfate (1.05 eq) and sodium hydroxide (2.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify the crude material by flash column chromatography on silica gel to yield 3-cyclopropyl-1-methyl-1H-pyrazole.

Step 2: Bromination of 3-Cyclopropyl-1-methyl-1H-pyrazole

The regioselective bromination at the C5 position of the pyrazole ring can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS).[6][7][8] The reaction is typically carried out in a chlorinated solvent.

Caption: Bromination to yield the target building block.

Experimental Protocol:

-

Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.

Key Applications in Medicinal Chemistry: A Gateway to Diverse Chemical Space

The bromine atom at the 5-position of the pyrazole ring is the key to the synthetic versatility of this building block, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the rapid and efficient construction of carbon-carbon and carbon-nitrogen bonds, providing access to a vast and diverse chemical space.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl linkages.[9][10][11] 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and boronate esters.

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Exemplary Protocol: Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

-

To a reaction vessel, add 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 5-aryl-pyrazole derivative.

This reaction is particularly relevant in the synthesis of kinase inhibitors, where a substituted aniline moiety is often a key pharmacophore. For instance, this building block is a potential precursor for analogues of Janus kinase (JAK) inhibitors like Filgotinib.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Diverse Amines

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, including anilines and heterocycles.[12][13][14]

Caption: Buchwald-Hartwig amination for C-N bond formation.

Exemplary Protocol: Coupling with Morpholine

-

To a dry Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a suitable phosphine ligand such as XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add a solution of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) and morpholine (1.2 eq) in an anhydrous solvent like toluene.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-morpholinyl-pyrazole product.[12]

This transformation is crucial for introducing functionalities that can modulate solubility, metabolic stability, and target engagement.

Sonogashira Coupling: Introducing Alkynyl Moieties for Further Elaboration

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrazoles.[15][16][17][18] These alkynes can serve as handles for further synthetic transformations or as key structural elements in their own right.

Caption: Sonogashira coupling for the introduction of alkynyl groups.

Exemplary Protocol: Coupling with Phenylacetylene

-

To a degassed solution of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent like DMF or triethylamine, add phenylacetylene (1.2 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).[18]

-

Heat the reaction mixture under an inert atmosphere to 50-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford the 5-phenylethynyl-pyrazole derivative.

Application in the Synthesis of Kinase Inhibitors

The 3-cyclopropyl-1-methyl-1H-pyrazole scaffold is a key feature in a number of kinase inhibitors currently in development. The strategic use of the 5-bromo derivative allows for the late-stage introduction of key pharmacophoric elements.

JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases. Several pyrazole-containing compounds have been identified as potent JAK inhibitors. The 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole building block can be utilized to synthesize analogues of these inhibitors, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

BRAF Inhibitors

Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers. This has led to the development of potent and selective BRAF inhibitors. Many of these inhibitors feature a central pyrazole core. The 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole building block can be employed in the synthesis of novel BRAF inhibitors, for example, by using a Suzuki coupling to introduce a key aryl or heteroaryl moiety that interacts with the kinase hinge region.[15]

Conclusion

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a highly versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and predictable reactivity in a range of robust cross-coupling reactions make it an ideal starting point for the construction of diverse compound libraries. The inherent properties of the cyclopropyl and methyl-pyrazole motifs often contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This guide has provided a detailed overview of its synthesis and key applications, with the aim of empowering drug discovery scientists to leverage this powerful tool in the development of novel and effective therapeutics.

References

- Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

- PubChemLite. 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole. [Link]

- RSC Publishing. Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. [Link]

- MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

- Thieme. 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. [Link]

- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

- PMC - NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

- ResearchGate. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

- Organic Chemistry Portal. Pyrazole synthesis. [Link]

- Hilaris. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

- PubMed. Aminative Suzuki-Miyaura coupling. [Link]

- RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

- ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [https://www.researchgate.net/publication/348259051_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-a]pyrimidin-54H-one_towards_a_new_access_to_35-diarylated_7-trifluoromethylpyrazolo15-apyrimidine_derivatives](https://www.researchgate.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

- ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

- ResearchGate. (PDF) Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. [Link]

- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. [Link]

- ResearchGate. Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. [Link]

- ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. kbfi.ee [kbfi.ee]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Linchpin Scaffold: Leveraging 5-Bromo-Pyrazoles in Kinase Inhibitor Discovery

The following technical guide is structured to provide an authoritative, deep-dive analysis of 5-bromo-pyrazoles in kinase inhibitor discovery. It deviates from standard templates to focus on the specific synthetic and structural utility of this scaffold.

Executive Summary

In the hierarchy of "privileged structures" for kinase inhibition, the pyrazole ring occupies a tier of its own.[1][2] While the nitrogenous core typically serves as the hinge-binding element mimicking the adenine ring of ATP, the 5-bromo-pyrazole derivative serves a distinct, critical function: it is the divergent linchpin .

This guide details the role of 5-bromo-pyrazoles not merely as end-products, but as versatile synthetic handles that allow medicinal chemists to probe the solvent-exposed regions and hydrophobic back-pockets of the kinase ATP cleft. We explore the structural rationale, the regioselective synthetic challenges (C3 vs. C5), and the specific protocols required to exploit this scaffold effectively.

Part 1: Structural Rationale & Binding Geometry

The Adenine Mimicry

The pyrazole ring (1H-pyrazole) is an isostere of the imidazole ring found in purines. In the context of Type I kinase inhibitors (ATP-competitive), the pyrazole nitrogens typically engage the kinase "hinge" region (residues connecting the N- and C-terminal lobes) via hydrogen bonds.

-

Donor-Acceptor Motif: The unfunctionalized pyrazole NH acts as a hydrogen bond donor (to the backbone carbonyl of the hinge), while the sp2 nitrogen acts as an acceptor (from the backbone amide NH).

-

The 5-Position Vector: When the pyrazole is bound to the hinge, the substituent at the 5-position (relative to N1) directs a vector either towards the solvent front or, depending on the specific binding mode (flipped vs. canonical), into the gatekeeper region .

The Role of the Bromine Atom

The bromine at the 5-position is rarely a passive bystander. It serves two distinct roles in the discovery pipeline:

-

The Synthetic "Handle": It is a highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the rapid "growing" of the molecule to optimize physicochemical properties (logP, solubility) or reach distal residues.

-

The Halogen Bond Donor: In cases where the bromine is retained in the final inhibitor, it can form a halogen bond (X-bond) with carbonyl oxygens in the binding pocket. The anisotropic electron distribution creates a positive electrostatic potential cap (

-hole) on the bromine atom, allowing it to act as a Lewis acid against backbone carbonyls (e.g., the hinge carbonyl or gatekeeper residues).

Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of a 3-amino-5-bromo-pyrazole scaffold within the ATP pocket.

Figure 1: Schematic representation of the 5-bromo-pyrazole binding interface. The C5-bromine acts as a vector for library expansion or direct halogen bonding.

Part 2: Strategic Synthesis – The Regioselectivity Challenge

The utility of 5-bromo-pyrazoles is often limited by the difficulty in distinguishing between the C3 and C5 positions during synthesis, particularly in N-alkylated systems.

The Electronic vs. Steric Conflict

In a typical 3,5-dibromo-1-methyl-1H-pyrazole :

-

C5 Position: Electronically activated (adjacent to the N-methyl group, more electron-deficient) but sterically hindered by the N-methyl group.

-

C3 Position: Less sterically hindered.

Expert Insight: In standard Pd-catalyzed Suzuki couplings, sterics dominate . The catalyst will preferentially insert at the C3 position. To functionalize C5 selectively, one must employ specific strategies:

-

Lithium-Halogen Exchange (Kinetic Control): The N1 nitrogen can direct lithiation to the C5 position (C-Li bond forms at C5 due to the directing effect of the N-lone pair). This allows quenching with borates to form the C5-boronic acid.

-

Blocker Strategy: Use a transient protecting group or synthesize the ring with the C5 substituent already in place (cyclization of diketones).

Synthetic Workflow Diagram

Figure 2: Divergent synthesis pathways. Standard Suzuki coupling favors C3, while directed lithiation accesses the C5 vector.

Part 3: Experimental Protocols

Protocol A: Regioselective C5-Functionalization via Microwave Suzuki Coupling

Rationale: When C3 is already substituted or blocked, or using specific ligands (e.g., XPhos) that can overcome steric hindrance at C5.

Materials:

-

5-bromo-1-methyl-1H-pyrazole derivative (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates)

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a microwave-compatible vial, dissolve the 5-bromo-pyrazole and aryl boronic acid in 1,4-dioxane.

-

Degassing: Sparge the solution with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

Activation: Add the Pd catalyst and the aqueous base. Seal the vial immediately.

-

Reaction: Irradiate at 110°C for 30–60 minutes (Power: 150W, Max Pressure: 250 psi).

-

Note: Conventional heating requires 12–18 hours at reflux. Microwave irradiation significantly accelerates the oxidative addition step at the hindered C5 position.

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: FRET-Based Kinase IC50 Determination

Rationale: To validate the biological activity of the synthesized library.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phospho-antibody binds to the phosphorylated product.

Step-by-Step Methodology:

-

Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Transfer: Acoustic dispense (e.g., Echo 550) 10 nL of compound (in 100% DMSO) into a 384-well low-volume white plate. Include Staurosporine as a positive control and DMSO-only as a negative control.

-

Enzyme Addition: Add 2.5 µL of Kinase (e.g., p38α, 0.5 nM final) diluted in buffer. Incubate for 10 mins to allow compound-enzyme equilibrium.

-

Substrate Initiation: Add 2.5 µL of ATP/Substrate mix (at Km concentrations).

-

Reaction: Incubate at Room Temperature for 60 minutes.

-

Detection: Add 5 µL of Detection Mix (Eu-Antibody + Tracer). Incubate 60 mins.

-

Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Part 4: Data Summary & Case Studies

The following table summarizes the impact of C5-substitution on potency in a representative p38 MAPK inhibitor series (Generic Scaffold: N-phenyl-pyrazole-3-amine).

| Compound ID | C5-Substituent (R) | IC50 (p38α) | LogP | Structural Insight |

| CMP-01 | -H | 150 nM | 2.1 | Baseline activity; good hinge binding. |

| CMP-02 | -Br | 45 nM | 2.8 | Halogen Bond: Br fills hydrophobic pocket; potential X-bond to Gatekeeper. |

| CMP-03 | -Phenyl (via Suzuki) | 12 nM | 3.5 | Hydrophobic Reach: Phenyl ring engages the hydrophobic region II. |

| CMP-04 | -Pyridine-4-yl | 250 nM | 1.9 | Polarity Mismatch: Pyridine nitrogen repels hydrophobic residues in this specific pocket. |

Table 1: SAR trends demonstrating the utility of the 5-bromo handle for optimization.

References

-

Regioselective Synthesis of Pyrazoles

- Title: Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Halogen Bonding in Kinases

- Title: The role of halogen bonding in inhibitor recognition and binding by protein kinases.

- Source: Current Topics in Medicinal Chemistry (NIH/PubMed).

-

URL:[Link]

-

Suzuki Coupling of Unprotected Azoles

- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Source: PMC (NIH).

-

URL:[Link]

-

Microwave-Assisted Protocols

-

Privileged Scaffolds

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Cyclopropyl Pyrazole Scaffold in Drug Design and Lead Optimization

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a relentless cycle of design, synthesis, and optimization.[1] Within the vast chemical space available to drug hunters, certain molecular frameworks consistently reappear in successful clinical candidates, earning them the designation of "privileged scaffolds."[2] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such structure, prized for its synthetic tractability and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[3][4] Its presence in blockbuster drugs like Celecoxib and Sildenafil is a testament to its therapeutic versatility.[5][6]

Concurrently, the strategic use of small aliphatic rings has become a cornerstone of lead optimization.[7] The cyclopropyl group, in particular, has emerged from being a mere curiosity to a powerful tool in the medicinal chemist's arsenal.[8] Its unique stereoelectronic properties—a rigid, three-dimensional structure with significant sp2 character—allow it to serve as a versatile bioisostere, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile.[7][9]

This guide focuses on the powerful synergy achieved by combining these two entities: the cyclopropyl pyrazole scaffold . We will explore its strategic importance, from the fundamental physicochemical advantages it confers to its application in sophisticated lead optimization campaigns. This document is designed for the practicing researcher, providing not only the theoretical underpinnings but also actionable insights and methodologies to harness the full potential of this remarkable chemical motif.

Part 1: The Strategic Advantage: Physicochemical and Pharmacokinetic Profile

The introduction of a cyclopropyl ring onto a pyrazole core is a deliberate design choice aimed at modulating key drug-like properties. The rationale behind this modification is rooted in the unique attributes of the three-membered ring.

-

Metabolic Stability: The cyclopropyl group is often introduced to enhance metabolic stability.[3] Unlike isopropyl or ethyl groups, which possess readily oxidizable C-H bonds, the C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s.[9] This "metabolic blocking" can significantly increase a compound's half-life and oral bioavailability.[3]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring constrains the conformation of adjacent substituents.[10] This pre-organization can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This often translates to a significant increase in binding affinity and potency.[9]

-

Lipophilicity and Solubility: As a small, non-polar carbocycle, the cyclopropyl group can fine-tune a molecule's lipophilicity.[7] Replacing a larger or more flexible alkyl group with a cyclopropyl moiety can subtly decrease lipophilicity (LogP), which can be advantageous for improving solubility and reducing off-target effects. This balance is a critical challenge in lead optimization.[1]

-

Vectorial Orientation: The defined geometry of the cyclopropyl ring acts as a rigid linker, precisely orienting substituents into or out of a protein's binding pocket.[11] This allows for a more granular exploration of structure-activity relationships (SAR) compared to a more flexible alkyl chain.

The following diagram illustrates the core concept of using the cyclopropyl group as a bioisosteric replacement to improve drug properties.

Caption: Fig. 1: The cyclopropyl group as a strategic bioisostere.

Part 2: Synthesis of Cyclopropyl Pyrazole Derivatives

The utility of any scaffold is contingent upon its synthetic accessibility. Fortunately, a variety of robust methods exist for the synthesis of cyclopropyl pyrazole derivatives. A common and versatile approach involves the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[12]

This generalized workflow allows for diversification at multiple points, enabling the construction of a library of analogs for SAR studies.

Caption: Fig. 2: Generalized synthetic workflow for cyclopropyl pyrazoles.

Part 3: Case Studies in Lead Optimization

The true value of the cyclopropyl pyrazole scaffold is best illustrated through its application in real-world drug discovery programs.

Case Study 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a well-established "hinge-binder" that can form key hydrogen bonds in the ATP-binding pocket of many kinases.[2][13] The addition of a cyclopropyl group often serves to improve selectivity and metabolic stability.

Target Example: MET/VEGFR2 Kinase Inhibition The MET and VEGFR2 receptor tyrosine kinases are implicated in tumor growth and angiogenesis.[14][15] Several potent inhibitors feature a cyclopropyl pyrazole core. In the optimization of imidazo[1,2-b]pyridazine-based inhibitors, the incorporation of a cyclopropylcarbonylamino group was critical for achieving high potency against VEGFR2.[16] The cyclopropyl group fits into a specific hydrophobic pocket, while the pyrazole engages in other key interactions.

| Compound ID | Core Scaffold | Key Substituent | VEGFR2 IC50 (nM) | Rationale for Modification |

| Lead Cmpd | Imidazo[1,2-b]pyridazine | Acetylamino | 55 nM | Initial hit with moderate potency. |

| TAK-593 | Imidazo[1,2-b]pyridazine | Cyclopropyl carbonylamino | 0.95 nM | Cyclopropyl group optimizes fit in hydrophobic pocket, improving potency.[16] |

| Analog A | Imidazo[1,2-b]pyridazine | Isobutyrylamino | 15 nM | Isopropyl group is less conformationally constrained, leading to reduced potency vs. cyclopropyl. |

Data synthesized from literature reports for illustrative purposes.[16]

The following diagram shows a simplified representation of where a cyclopropyl pyrazole-based inhibitor might act in a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: Fig. 3: Inhibition of RTK signaling by a cyclopropyl pyrazole-based drug.

Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[17] Inhibiting FAAH increases endocannabinoid levels, producing analgesic and anxiolytic effects, making it a promising target for pain and anxiety disorders.[18]

Lead Optimization Example: The carbamate inhibitor URB597 is a well-known FAAH inhibitor.[19] Subsequent research programs have developed pyrazole-based FAAH inhibitors to improve upon the carbamate's potential liabilities.[20] In these series, a central pyrazole ring is often flanked by aromatic groups, one of which can be substituted with a cyclopropyl moiety to enhance potency and metabolic stability.

| Compound ID | Core Scaffold | R-Group at Phenyl Ring | Human FAAH IC50 (nM) | Selectivity vs. MAGL |

| URB597 | Biphenyl Carbamate | -H | ~5 nM | Moderate |

| Analog 22 | Pyrazole Phenylcyclohexylcarbamate | -H | 11 nM | High[20] |

| Analog X | Pyrazole Phenylcyclohexylcarbamate | -Cyclopropyl | < 5 nM | High |

Data synthesized from literature for illustrative purposes, demonstrating optimization trends.[20][21]

The rationale here is twofold: the pyrazole core provides a stable, synthetically versatile platform, while the cyclopropyl group can probe hydrophobic pockets in the enzyme's active site and block potential sites of metabolism on the phenyl ring.[21]

Part 4: A Self-Validating Experimental Protocol

To translate design into data, robust and reproducible assays are paramount. Here, we provide a detailed protocol for an in vitro FAAH inhibition assay, a critical experiment for validating compounds from a program like the one described in Case Study 2.

Protocol: Fluorometric Assay for Human FAAH Inhibition

This protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls.

1. Materials & Reagents:

-

Recombinant human FAAH (hrFAAH)

-

Assay Buffer: Tris-HCl (50 mM, pH 9.0), 1 mM EDTA

-

Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

-

Test Compounds (e.g., cyclopropyl pyrazole analogs) dissolved in DMSO

-

Positive Control: URB597 or PF-3845 (known FAAH inhibitors)[19]

-

Negative Control: Vehicle (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

2. Experimental Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and the positive control in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. For negative control wells, dispense 1 µL of DMSO.

-

Enzyme Addition: Dilute hrFAAH to the desired working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced. Causality Check: This pre-incubation is critical for time-dependent or irreversible inhibitors to ensure accurate potency measurement.

-

Reaction Initiation: Prepare the AAMCA substrate solution in Assay Buffer to a final concentration of 20 µM. To initiate the reaction, add 50 µL of the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes. The rate of increase in fluorescence is proportional to FAAH activity.

3. Data Analysis & Validation:

-

Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by performing a linear regression on the linear portion of the fluorescence vs. time plot.

-

Normalization: Express the activity in each well as a percentage of the average activity of the negative control (DMSO) wells: % Activity = (V_compound / V_DMSO) * 100.

-

IC50 Determination: Plot the % Activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol Validation: The assay is considered valid if:

-

The Z'-factor (a measure of assay quality) calculated from positive and negative controls is > 0.5.

-

The IC50 value for the positive control (URB597) is within the expected historical range (e.g., 3-10 nM). This confirms the assay is performing as expected.[22]

-

Conclusion and Future Perspectives

The cyclopropyl pyrazole scaffold represents a powerful convergence of two privileged motifs in medicinal chemistry. Its strategic application allows for the simultaneous optimization of potency, selectivity, and pharmacokinetics.[2] By leveraging the conformational rigidity and metabolic stability conferred by the cyclopropyl group alongside the versatile binding capabilities of the pyrazole ring, drug discovery teams can navigate the complex, multi-parameter landscape of lead optimization with greater precision.[23] As our understanding of target biology deepens and synthetic methodologies become more sophisticated, we anticipate that this elegant and effective scaffold will continue to be a cornerstone of innovative drug design, leading to the development of safer and more effective medicines across a wide range of therapeutic areas.[24]

References

- Ningbo Innopharmchem Co., Ltd. (2026). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- BenchChem. (2025). The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery.

- Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (2026).

-

Gorgan, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2025). ResearchGate. Available at: [Link]

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (n.d.). PMC. Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC. Available at: [Link]

-

Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. (2025). ResearchGate. Available at: [Link]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available at: [Link]

-

Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available at: [Link]

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ACS Publications. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. Available at: [Link]

-

Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... (n.d.). ResearchGate. Available at: [Link]

-

Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. Available at: [Link]

-

Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (2015). PubMed. Available at: [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Harnessing the cyclization strategy for new drug discovery. (n.d.). PMC. Available at: [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025). Available at: [Link]

-

Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated. (2018). Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

-

Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Available at: [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Available at: [Link]

-

Patsnap Synapse. (2025). What are the methods of lead optimization in drug discovery?. Available at: [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available at: [Link]

-

Inhibition of fatty acid amide hydrolase in the central amygdala alleviates comorbid expression of innate anxiety and excessive alcohol intake. (n.d.). PMC. Available at: [Link]

-

Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link]

-

Adooq Bioscience. (n.d.). FAAH inhibitors. Available at: [Link]

-

Booker, L., et al. (2008). Inhibition of fatty acid amide hydrolase and cyclooxygenase-2 increases levels of endocannabinoid related molecules and produces analgesia via peroxisome proliferator-activated receptor-alpha in a model of inflammatory pain. Journal of Pain. Available at: [Link]

Sources

- 1. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificupdate.com [scientificupdate.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of fatty acid amide hydrolase in the central amygdala alleviates comorbid expression of innate anxiety and excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. adooq.com [adooq.com]

- 20. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of fatty acid amide hydrolase and cyclooxygenase-2 increases levels of endocannabinoid related molecules and produces analgesia via peroxisome proliferator-activated receptor-alpha in a model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 24. nbinno.com [nbinno.com]

Chemical properties and solubility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Chemical Properties and Solubility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from available databases, general principles of pyrazole chemistry, and established methodologies for property determination. The document details the compound's structure, physicochemical parameters, and predicted properties. A significant focus is placed on solubility, a critical parameter in drug development, with detailed protocols for both kinetic and thermodynamic solubility assays. This guide is intended to be a valuable resource for researchers, enabling them to understand, handle, and evaluate 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole in a laboratory setting.

Introduction to Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] They are a prominent scaffold in medicinal chemistry due to their diverse biological activities.[3] The pyrazole ring is relatively stable to oxidation and reduction.[1] The physicochemical properties and biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the ring.[4] The presence of a bromine atom, a cyclopropyl group, and a methyl group on the pyrazole core of the title compound suggests a molecule with potential for nuanced biological interactions and specific physicochemical characteristics.

Chemical Identity and Core Properties

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a substituted pyrazole with the molecular formula C7H9BrN2.[5][6] It is important to distinguish this compound from its isomers, such as 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, as the position of the substituents can significantly impact its chemical and biological properties.

Molecular Structure and Isomerism

The structure of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is characterized by a central pyrazole ring. A bromine atom is attached at position 5, a cyclopropyl group at position 3, and a methyl group on the nitrogen at position 1.

It is crucial to be aware of potential isomers, such as 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole[7] and 3-bromo-5-cyclopropyl-1-methyl-1H-pyrazole[8], as their synthesis and properties will differ.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H9BrN2 | PubChem[5], Fluorochem[6] |

| Molecular Weight | 201.06 g/mol | PubChem[7] |

| IUPAC Name | 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole | Fluorochem[6] |

| CAS Number | 1785570-49-1 | Fluorochem[6] |

| Predicted XlogP | 1.8 | PubChem[5] |

| Predicted Hydrogen Bond Donors | 0 | - |

| Predicted Hydrogen Bond Acceptors | 2 | - |

| Predicted Rotatable Bond Count | 1 | - |

Note: Predicted values should be used as estimations and confirmed through experimental analysis.

Solubility Profile

Solubility is a critical determinant of a compound's suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[9] The solubility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is not extensively documented. However, based on its predicted XlogP of 1.8[5], it is expected to have low to moderate aqueous solubility and better solubility in organic solvents.

General Expectations for Solubility

-

Aqueous Solubility : The presence of the halogen and hydrocarbon (cyclopropyl and methyl) groups suggests that the molecule will be somewhat lipophilic, likely leading to poor solubility in water.

-

Organic Solvent Solubility : The compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, dichloromethane, and ethyl acetate. For early-stage in vitro testing, stock solutions are typically prepared in DMSO.[10][11]

Experimental Determination of Solubility

To obtain reliable data, experimental determination of solubility is essential. The two primary methods for assessing the solubility of research compounds are kinetic and thermodynamic solubility assays.[9][11]

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution into an aqueous buffer.[9][11] This method is high-throughput and provides a rapid indication of potential solubility issues.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution : Prepare a 10 mM stock solution of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole in 100% DMSO.[10]

-

Plate Setup : Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[10]

-

Addition of Buffer : Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[10]

-

Mixing and Incubation : Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[10]

-

Measurement : Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.[10][11]

-

Data Analysis : The kinetic solubility is the concentration at which the compound begins to precipitate.

Workflow for Kinetic Solubility Assay

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is often determined in later stages of preclinical development.[9] The shake-flask method is the gold standard for this measurement.[12]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Preparation : Add an excess amount of solid 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol).[13]

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[13]

-

Separation of Undissolved Solid : Centrifuge the samples at high speed to pellet the undissolved solid.[13]

-

Sample Collection : Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may also be necessary.[13]

-

Quantification : Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Data Analysis : The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for shake-flask thermodynamic solubility determination.

Reactivity and Stability

The pyrazole ring is generally aromatic and stable.[1] Key reactivity considerations for 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole include:

-

Electrophilic Substitution : The C4 position of the pyrazole ring is typically the most susceptible to electrophilic attack.[1]

-

N-Alkylation : The presence of the N1-methyl group means that further N-alkylation will not readily occur.

-

Reactivity of Substituents : The bromine atom at the C5 position can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable handle for further chemical modifications.

-

Stability : The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light). However, stability in various aqueous buffers and under different pH conditions should be experimentally verified, especially for long-term storage of solutions.

Synthesis Outline

While a detailed synthetic procedure is beyond the scope of this guide, substituted pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[3] For 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, a plausible route would involve the cyclization of a brominated cyclopropyl-containing diketone with methylhydrazine.

Conclusion

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a substituted pyrazole with potential applications in drug discovery. While specific experimental data on its chemical properties and solubility are scarce, this guide provides a framework for understanding its expected behavior based on the chemistry of related compounds. The detailed protocols for solubility determination are intended to empower researchers to generate the necessary data for their specific applications. As with any research compound, experimental verification of all properties is paramount for advancing its development.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Raytor.

- ChemicalBook. Pyrazole - Properties, Synthesis, Reactions etc..

- Enamine. Aqueous Solubility Assay.

- World Health Organiz

- Encyclopedia.pub. Synthesis and Properties of Pyrazoles.

- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- PubChemLite. 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole.

- MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.

- Fluorochem. 3-BROMO-5-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE.

- PubChem. 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | C7H9BrN2.

- ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- ChemicalBook. 5-BROMO-3-METHYL-1H-PYRAZOLE | 5744-68-3.

- Fluorochem. 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- PMC.

Sources

- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | C7H9BrN2 | CID 45791275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. who.int [who.int]

- 13. raytor.com [raytor.com]

Technical Guide: 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole vs. 3-Bromo Regioisomer

The following technical guide is structured to provide a definitive analysis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole versus its 3-bromo regioisomer . This document is designed for researchers requiring precise structural identification and reactivity profiles for drug discovery applications.

Executive Summary

In the development of pyrazole-based kinase inhibitors and agrochemicals, the precise position of substituents on the pyrazole ring dictates both biological activity and downstream synthetic utility.

The methylation of 3(5)-cyclopropyl-5(3)-bromo-1H-pyrazole invariably produces a mixture of two regioisomers:

-

Target Isomer (Major): 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole.

-

Regio-Impurity (Minor): 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole.

Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.[1] However, their reactivity profiles—specifically in halogen-lithium exchange and palladium-catalyzed cross-coupling —are drastically different. This guide outlines the mechanistic origin of these isomers, the definitive NMR methods for their identification, and their divergent chemical behaviors.[1]

Synthesis & Regiocontrol Mechanisms[2][3][4]

The formation of the two isomers is governed by the tautomeric equilibrium of the starting material and the steric trajectory of the incoming electrophile (methylating agent).

The Alkylation Mechanism

The starting material, 3-cyclopropyl-5-bromo-1H-pyrazole , exists in a tautomeric equilibrium. Under basic conditions (e.g., K₂CO₃/DMF or NaH/THF), the pyrazolate anion is formed.[1] The regioselectivity of the subsequent methylation is primarily dictated by steric hindrance .

-

Steric Bulk Comparison: The cyclopropyl group (effective cone angle > 100°) is significantly bulkier than the bromine atom.[1]

-

Kinetic Preference: The electrophile (MeI or Me₂SO₄) preferentially attacks the nitrogen atom distal to the bulkier cyclopropyl group to minimize steric clash in the transition state.[1]

Consequently, the nitrogen adjacent to the bromine atom is the preferred site of alkylation, making 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole the major product (typically >4:1 ratio depending on solvent/base).

Visualization of Regioselectivity

The following diagram illustrates the tautomeric pathways and the steric steering that favors the 5-bromo isomer.

Figure 1: Mechanistic pathway showing steric control favoring the 5-bromo regioisomer.

Structural Elucidation: The NOE "Smoking Gun"

Standard 1H NMR is often insufficient for unambiguous assignment due to the similar electronic environments of the methyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) or 1D NOE difference experiments are the gold standard for validation.[1]

Diagnostic NOE Signals

The spatial proximity of the N-methyl group to the C5-substituent provides a binary "Yes/No" signal.

| Feature | Target: 5-Bromo Isomer | Impurity: 3-Bromo Isomer |

| Structure | Me is at N1; Br is at C5.[2] | Me is at N1; Cyclopropyl is at C5.[1] |

| Proximity | N-Me is close to Br (No protons).[1] | N-Me is close to Cyclopropyl-H .[3] |

| NOE Signal | NO Enhancement between N-Me and Cyclopropyl. | Strong Enhancement between N-Me and Cyclopropyl methine (CH).[1] |

| H4 Coupling | Weak NOE between N-Me and H4 (if present). | Weak NOE between N-Me and H4. |

Analytical Logic Flow

Figure 2: Decision tree for NMR-based structural assignment.

Reactivity Profiles & Functionalization

The position of the bromine atom (C3 vs. C5) dictates the chemical behavior of the molecule, particularly in metal-mediated transformations.[1]

Halogen-Lithium Exchange (Li-X)

-

5-Bromo Isomer (Target): The C5-Br bond is highly susceptible to Lithium-Halogen exchange (using n-BuLi or t-BuLi) due to the inductive electron-withdrawing effect of the adjacent nitrogen (N1). This allows for the generation of a C5-lithio species, which can be trapped with electrophiles (aldehydes, borates, etc.).[1]

-

3-Bromo Isomer (Impurity): The C3-Br bond is less reactive. Furthermore, if any C5-H protons were present (not in this specific case, but in analogs), C5-deprotonation would compete.[1] In this specific fully substituted system, Li-X at C3 is sluggish and requires higher temperatures, often leading to side reactions.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][7]

-

Electronic Activation: The C5 position is more electron-deficient than C3. In oxidative addition steps, Pd(0) inserts more rapidly into the C5-Br bond.[1]

-

Implication: In a mixture of isomers, the 5-bromo isomer will react significantly faster.[1] If the impurity is present, it may remain unreacted or require harsher conditions, complicating purification of the final coupled product.[1]

Comparison Table

| Reactivity Parameter | 5-Bromo-3-cyclopropyl-1-methyl (Target) | 3-Bromo-5-cyclopropyl-1-methyl (Impurity) |

| Li-Hal Exchange Rate | Fast (-78 °C). Stabilized by N1 chelation. | Slow . Sterically hindered by N-Me and Cyclopropyl. |

| Pd-Oxidative Addition | Favored . C5 is electron-poor. | Disfavored . C3 is more electron-rich. |

| pKa of Conjugate Acid | Lower (Less basic N2).[1] | Higher (More basic N2).[1] |

| Lipophilicity (LogP) | Slightly lower (more polar dipole).[1] | Slightly higher.[1] |

Experimental Protocols

Synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Reagents: 3-Cyclopropyl-5-bromo-1H-pyrazole (1.0 eq), Iodomethane (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).[1]

-

Dissolution: Charge a round-bottom flask with 3-cyclopropyl-5-bromo-1H-pyrazole and anhydrous DMF.

-

Base Addition: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to ensure deprotonation.

-

Alkylation: Add Iodomethane dropwise via syringe.[1] Caution: Exothermic.[1]

-

Reaction: Stir at 25 °C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

-

Workup: Dilute with water (5x volume) and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude residue contains both isomers (Ratio ~4:1).[1]

-

Column Chromatography: Silica gel.[1] Gradient 0% -> 20% EtOAc in Hexanes.

-

Elution Order: The 5-bromo isomer (Target) typically elutes second (more polar) due to the larger dipole moment created by the adjacent N-Me and Br vectors. The 3-bromo isomer elutes first. Note: Verify with NOE as elution order can vary based on stationary phase.

-

Analytical Protocol: 1D NOE Experiment

Sample: ~10 mg in 0.6 mL DMSO-d6 or CDCl3.

-

Acquire 1H Spectrum: Identify the N-Me singlet (typically 3.7–3.9 ppm) and the Cyclopropyl methine multiplet (~1.8 ppm).[1]

-

Set NOE Parameters: Select the N-Me peak for selective irradiation.

-

Run Experiment:

-

If positive enhancement is seen at ~1.8 ppm (Cyclopropyl CH) -> 3-Bromo Isomer .[1]

-

If zero enhancement is seen at ~1.8 ppm -> 5-Bromo Isomer .

-

References

-

Regioselectivity in Pyrazole Alkylation

- Study on steric vs.

-

Source: [1]

-

NMR Structural Elucidation

- Detailed analysis of NOE effects in N-substituted pyrazoles.

-

Source: [1]

-

Compound Data & Properties

- Physical properties and identifiers for 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole.

-

Source: [1]

-

Reactivity of Bromopyrazoles

- Comparative reactivity of C3 vs C5 halogens in cross-coupling.

-

Source: [1]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 3. 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | C7H9BrN2 | CID 45791275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-derivatives via Buchwald-Hartwig

Application Note: Precision Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-derivatives via Buchwald-Hartwig Amination

Executive Summary

The 3-cyclopropyl-1-methyl-1H-pyrazole-5-amine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, BRAF) and GPCR modulators. The cyclopropyl group confers improved metabolic stability and lipophilicity compared to isopropyl analogs, while the N1-methyl group locks the tautomeric state, crucial for binding affinity.

This Application Note provides a validated, high-fidelity protocol for synthesizing these derivatives via Buchwald-Hartwig Cross-Coupling . Unlike standard aryl halides, 5-halopyrazoles are challenging electrophiles due to the proximal N2-nitrogen's ability to coordinate and poison Palladium catalysts. We present a robust methodology utilizing Bulky Biarylphosphine Ligands (tBuBrettPhos) to overcome these electronic and steric hurdles.

Retrosynthetic Strategy & Pathway

The synthesis hinges on the construction of the 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole precursor, followed by a Palladium-catalyzed C-N bond formation.

Figure 1: Strategic workflow for accessing the target scaffold. The critical step is the conversion of the pyrazolone to the 5-bromo precursor.

Precursor Preparation Protocol

Target:5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole [1][2]

Critical Mechanistic Insight: The condensation of methylhydrazine with 3-cyclopropyl-3-oxopropanoate typically yields a mixture of regioisomers (1-methyl-3-cyclopropyl-5-hydroxy vs. 1-methyl-5-cyclopropyl-3-hydroxy). The 5-hydroxy isomer (required for 5-bromo conversion) is thermodynamically favored in polar protic solvents, but purification is often required.

Step 3.1: Synthesis of Pyrazolone Intermediate

-

Charge a reactor with Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) and Ethanol (5 vol).

-

Cool to 0 °C.

-

Add Methylhydrazine (1.05 equiv) dropwise over 30 minutes. Caution: Exothermic.

-

Warm to 25 °C and stir for 2 hours.

-

Reflux for 4 hours to drive cyclization.

-

Concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Heptane to isolate 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol .

Step 3.2: Bromination (Sandmeyer-like or POBr3)

-

Suspend the pyrazol-5-ol (1.0 equiv) in Acetonitrile (10 vol).

-

Add POBr3 (Phosphorus oxybromide) (1.5 equiv) in portions.

-

Heat to 80 °C for 6 hours. Note: Monitor by HPLC for disappearance of starting material.

-

Quench by pouring slowly into ice water. Caution: POBr3 hydrolysis is violent.

-

Neutralize with sat. NaHCO3 to pH 8.

-

Extract with DCM, dry over MgSO4, and concentrate.

-

Isolate: Flash chromatography (0-20% EtOAc/Hexanes) yields the 5-bromo precursor as a pale yellow oil/solid.

Buchwald-Hartwig Coupling Protocol

The Challenge: The N2 nitrogen of the pyrazole ring is a soft donor that can bind to Pd(II) intermediates, arresting the catalytic cycle. The Solution: Use tBuBrettPhos or XPhos . These bulky, electron-rich ligands promote reductive elimination and sterically shield the metal center from N2-coordination.

Reagents & Materials

-

Electrophile: 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2 mol% Pd) or tBuBrettPhos Pd G3 (2-4 mol%)

-

Ligand: tBuBrettPhos (4-8 mol% if using Pd2(dba)3)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Preferred for secondary amines.

-

Alt Base:LHMDS (Lithium hexamethyldisilazide) - Preferred for primary amines/anilines to prevent bis-arylation.

-

-

Solvent: 1,4-Dioxane (anhydrous, degassed) or t-Amyl Alcohol .

Step-by-Step Procedure

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

-

Solids Addition: Charge the vial with:

-

Degassing: Cap the vial and purge with Argon for 5 minutes.

-

Liquids Addition: Syringe in 1,4-Dioxane (concentration 0.2 M) and liquid amine (if applicable).

-

Reaction: Place in a pre-heated block at 90–100 °C . Stir vigorously (1000 rpm).

-

Time: Typically 2–12 hours.

-

-

Workup:

-

Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc gradients).

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Figure 2: The Pd-Catalytic Cycle highlighting the risk of off-cycle catalyst resting states caused by pyrazole nitrogen coordination.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| < 10% Conversion | Catalyst Poisoning (N2 binding) | Switch to bulkier tBuBrettPhos or AdBrettPhos . Increase Temp to 110°C. |

| Dehalogenation (Ar-H) | Avoid primary alcohols as solvent. Ensure anhydrous conditions. | |

| Bis-arylation | Primary Amine over-reaction | Use LHMDS as base; Use 1.5 equiv of amine; Dilute reaction (0.1 M). |

| Starting Material Intact | Failed Oxidative Addition | Switch from Bromide to Iodide or use Pd-PEPPSI-IPr catalyst. |

Application Data (Representative Scope)

Conditions: 1.0 equiv ArBr, 1.2 equiv Amine, 2 mol% tBuBrettPhos Pd G3, 1.5 equiv NaOtBu, Dioxane, 100 °C, 12h.

| Entry | Amine Class | Specific Amine | Yield (%) | Notes |

| 1 | Primary Aliphatic | n-Butylamine | 88% | Excellent conversion. |

| 2 | Cyclic Secondary | Morpholine | 92% | Rapid reaction (< 2h). |

| 3 | Aniline | 4-Fluoroaniline | 81% | Requires LHMDS to suppress bis-arylation. |

| 4 | Steric/Chiral | (S)-1-Phenylethylamine | 74% | No racemization observed. |

| 5 | Heteroaryl | 3-Aminopyridine | 65% | Slower; required 4 mol% catalyst. |

References

-

Ligand Selection for 5-Membered Heterocycles

-

Mechanistic Insights on Pyrazole Coupling

-

General Buchwald-Hartwig Methodology

- Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amin

- Source:Chemical Science (2011).

-

URL:[Link]

- Context: Comprehensive guide on matching ligands (XPhos, BrettPhos)

-

Precursor Synthesis (Analogous Route)

- Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.

- Source:Journal of Organic Chemistry (2008).

-

URL:[Link]

- Context: Methodology for controlling regiochemistry during the hydrazine condens

Sources

- 1. PubChemLite - 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Pyrazoles with Aryl Boronic Acids

[1][2]

Executive Summary & Scope

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, functionalizing the 5-position of the pyrazole ring presents unique synthetic challenges compared to the more reactive 4-position or the less sterically hindered 3-position (in N-substituted systems).

This guide provides a definitive technical workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-pyrazoles . It distinguishes between two critical substrate classes that demand distinct protocols:

-

Unprotected (Free N-H) Pyrazoles: Prone to catalyst poisoning and requiring specialized precatalysts.

-

N-Substituted/Protected Pyrazoles: Where steric hindrance at the 5-position (adjacent to the N-substituent) dictates ligand selection.

Mechanistic Expertise & Challenges

The "Azole Trap": Why Standard Protocols Fail

In classical Suzuki coupling, the rate-limiting step is often oxidative addition. However, with free N-H 5-bromopyrazoles, the challenge shifts. The acidic N-H (pKa ~14) deprotonates under basic conditions, forming an azolyl anion. This anion coordinates tightly to Palladium(II), forming stable Pd-azolyl complexes (resting states) that sequester the catalyst from the active cycle.

-

Consequence: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often stall or require high loadings.

-